XLogP3 Lipophilicity Advantage of the Ethyl Ester Over the Free Acid
The ethyl ester exhibits a substantially higher computed lipophilicity (XLogP3 = 15.2) compared to its free acid counterpart, 2-tetradecylhexadecanoic acid (LogP = 10.87) . This ΔLogP of approximately 4.33 units translates to an estimated ~21,000-fold greater partition coefficient favoring the organic phase, indicating markedly enhanced membrane partitioning potential.
| Evidence Dimension | Lipophilicity (computed XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 15.2 |
| Comparator Or Baseline | 2-Tetradecylhexadecanoic acid (free acid), LogP = 10.87 |
| Quantified Difference | ΔLogP ≈ 4.33 (estimated ~21,000-fold higher octanol/water partitioning) |
| Conditions | Computed via XLogP3 algorithm; BOC Sciences product datasheet (ethyl ester) and Chemsrc/PubChem (free acid) |
Why This Matters
Higher lipophilicity directly governs the ability of the ethyl ester to integrate into lipid bilayers and serve as a hydrophobic anchor in conjugate drug candidates; the free acid, with a full hydrogen bond donor, cannot achieve equivalent membrane retention.
